13(S)-HPODE
Overview
Description
13(S)-HPODE is a lipid hydroperoxide derived from linoleic acid. It is an important intermediate in the metabolism of fatty acids and plays a significant role in various biochemical pathways, including the formation of prostaglandins and leukotrienes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 13(S)-HPODE can be synthesized through the oxidation of linoleic acid. This process typically involves the use of singlet oxygen or other oxidizing agents to introduce the hydroperoxy group at the 13th carbon position .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the production process .
Types of Reactions:
Reduction: Reduction of the hydroperoxy group can yield hydroxyl derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Singlet oxygen, hydrogen peroxide, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other mild reducing agents are used for reduction reactions.
Major Products Formed:
Aldehydes and Ketones: Formed through further oxidation.
Hydroxyl Derivatives: Formed through reduction of the hydroperoxy group.
Scientific Research Applications
13(S)-HPODE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 13(S)-HPODE involves its role as a signaling molecule in various biochemical pathways. It acts as a substrate for enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of bioactive lipid mediators . These mediators play crucial roles in inflammation, immune response, and cell signaling .
Comparison with Similar Compounds
13-Hydroperoxyoctadeca-9,11,15-trienoic acid: Another lipid hydroperoxide with similar biochemical roles.
9-Hydroperoxyoctadeca-10,12-dienoic acid: A related compound with different positional isomerism.
Uniqueness: 13(S)-HPODE is unique due to its specific position of the hydroperoxy group and its role in the formation of specific lipid mediators. Its distinct chemical structure allows it to participate in unique biochemical pathways compared to other similar compounds .
Properties
IUPAC Name |
13-hydroperoxyoctadeca-9,11-dienoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRHVWSAMTSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865698 | |
Record name | 13-Hydroperoxy-9,11-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7324-21-2 | |
Record name | 13-Hydroperoxy-9,11-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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